molecular formula C8H11BrO B8453476 2-(3-Bromopropyl)-5-methylfuran

2-(3-Bromopropyl)-5-methylfuran

Cat. No.: B8453476
M. Wt: 203.08 g/mol
InChI Key: LTAHFFQVBBMRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopropyl)-5-methylfuran is a brominated furan derivative characterized by a methyl group at the 5-position of the furan ring and a 3-bromopropyl chain at the 2-position. Its molecular formula is C₈H₁₁BrO, with a molecular weight of 203.08 g/mol. This compound is primarily utilized in organic synthesis, particularly in diastereoselective cyclization reactions to form bicyclic enamines and iminium ions, which serve as precursors for complex heterocyclic frameworks (e.g., aza-1-bicyclo[5.5]undecane) . The bromine substituent enhances its reactivity in alkylation and nucleophilic substitution reactions, making it a valuable intermediate in medicinal and materials chemistry.

Properties

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

2-(3-bromopropyl)-5-methylfuran

InChI

InChI=1S/C8H11BrO/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6H2,1H3

InChI Key

LTAHFFQVBBMRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(3-Bromopropyl)-5-methylfuran with key analogs, highlighting structural differences, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound 3-bromopropyl, 5-methyl C₈H₁₁BrO 203.08 Precursor for heterocyclic synthesis; diastereoselective cyclization reactions High reactivity due to bromine (excellent leaving group); facilitates alkylation.
2-(3-Chloropropyl)-5-methylfuran (hypothetical) 3-chloropropyl, 5-methyl C₈H₁₁ClO 158.61 Potential alkylating agent (less common than bromo analog). Lower reactivity compared to bromine; slower nucleophilic substitution.
2-(3-Hexenyl)-5-methylfuran 3-hexenyl, 5-methyl C₁₀H₁₄O 150.22 Intermediate in biomass valorization; possible solvent. Alkenyl group enables addition reactions (e.g., hydrogenation); moderate reactivity.
2-(Hydroxymethyl)-5-methylfuran (HMMF) hydroxymethyl, 5-methyl C₇H₈O₂ 124.14 Intermediate in biofuel production (e.g., conversion to 2,5-dimethylfuran). Hydroxymethyl group undergoes oxidation/reduction; key to biofuel synthesis.
2,5-Dimethylfuran (DMF) 2-methyl, 5-methyl C₆H₈O 96.13 Biofuel with gasoline-like properties; green solvent. High stability; resistant to polymerization; ideal for combustion.

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